molecular formula C14H23N3O2 B6288835 tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate CAS No. 2380893-98-9

tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Cat. No. B6288835
CAS RN: 2380893-98-9
M. Wt: 265.35 g/mol
InChI Key: DLUCEDVVICPVDR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate, also known as TBPC, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a versatile compound due to its low toxicity, high solubility, and low volatility. TBPC has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects.

Scientific Research Applications

Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects. It can also be used to synthesize other compounds, such as esters and amides, which are important in drug synthesis. tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme reaction. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in the study of biochemical and physiological effects, as it can be used to measure the effects of various compounds on the body.

Mechanism Of Action

The mechanism of action of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is not fully understood. However, it is believed that the compound binds to various proteins in the body, altering their structure and function. This can lead to changes in the activity of enzymes, hormones, and other molecules, which can affect the body’s biochemical and physiological processes.
Biochemical and Physiological Effects
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory effects and to reduce oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have anti-tumor effects, as it has been shown to inhibit the proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has several advantages for use in lab experiments. It is a low-toxicity compound, with a low volatility and high solubility. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in lab experiments. It is not as stable as some other compounds and can degrade over time. In addition, it can be difficult to accurately measure the concentration of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a solution.

Future Directions

There are several potential future directions for the use of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate. One potential direction is to further explore its anti-tumor effects, as it has been shown to have potential anti-cancer properties. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to study the effects of various compounds on the body, as it can be used to measure the activity of enzymes, hormones, and other molecules. Finally, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to develop new drugs, as it can be used to synthesize various compounds.

Synthesis Methods

Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is synthesized by the reaction of tert-butylchloroformate (TBCF) with 1H-pyrazol-3-ylazepane-1-carboxylic acid (PCA). The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction produces tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a yield of approximately 85%.

properties

IUPAC Name

tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUCEDVVICPVDR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

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